2,3,5,6-Tetrafluoroterephthalaldehyde

Description

BenchChem offers high-quality 2,3,5,6-Tetrafluoroterephthalaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,5,6-Tetrafluoroterephthalaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

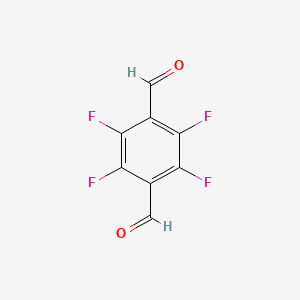

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetrafluoroterephthalaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F4O2/c9-5-3(1-13)6(10)8(12)4(2-14)7(5)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJHRAPYKYJKACM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(C(=C(C(=C1F)F)C=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439595 | |

| Record name | 2,3,5,6-tetrafluoroterephthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3217-47-8 | |

| Record name | 2,3,5,6-tetrafluoroterephthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-Tetrafluoroterephthalaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,5,6-Tetrafluoroterephthalaldehyde (CAS: 3217-47-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 2,3,5,6-Tetrafluoroterephthalaldehyde, a key building block in the development of advanced materials.

Core Properties

2,3,5,6-Tetrafluoroterephthalaldehyde, with the CAS number 3217-47-8, is a fluorinated aromatic dialdehyde. Its chemical structure features a benzene ring substituted with four fluorine atoms and two aldehyde groups at positions 1 and 4. This high degree of fluorination significantly influences its chemical and physical properties, making it a valuable component in the synthesis of specialized polymers and frameworks.

Physical and Chemical Properties

A summary of the key quantitative data for 2,3,5,6-Tetrafluoroterephthalaldehyde is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₈H₂F₄O₂ | [1] |

| Molecular Weight | 206.09 g/mol | [1] |

| Appearance | White to light yellow powder or crystals | [2] |

| Melting Point | 134-138 °C | [2] |

| Boiling Point | Not readily available | |

| Purity | >98.0% (by GC) | [2] |

| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) | [2] |

| Storage Conditions | Store under inert gas, Air Sensitive | [2] |

Synthesis and Experimental Protocols

The synthesis of 2,3,5,6-Tetrafluoroterephthalaldehyde can be approached through several routes, primarily starting from either terephthaloyl chloride or 1,2,4,5-tetrafluorobenzene.

Synthesis from Terephthaloyl Chloride

A common synthetic pathway involves the fluorination of terephthaloyl chloride followed by the reduction of the resulting 2,3,5,6-tetrafluoroterephthaloyl chloride to the desired dialdehyde.[3][4]

Experimental Workflow: Synthesis from Terephthaloyl Chloride

Caption: Synthetic route from Terephthaloyl Chloride.

A patent describes a process for producing tetrafluoroterephthaloyl fluoride from tetrachloroterephthaloyl chloride using potassium fluoride in a solvent like sulpholane at elevated temperatures.[5] The subsequent selective reduction of the acid fluoride to the aldehyde can be challenging. The Rosenmund reduction, which utilizes a poisoned palladium catalyst, is a classic method for this transformation.[3] Alternatively, the use of bulky reducing agents like lithium tri-t-butoxyaluminum hydride can also achieve the selective reduction of acid chlorides to aldehydes.[6]

Synthesis from 1,2,4,5-Tetrafluorobenzene

Another synthetic approach starts with 1,2,4,5-tetrafluorobenzene. This method involves the introduction of the two aldehyde functionalities onto the fluorinated ring.[4]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A single peak corresponding to the two equivalent aldehyde protons is expected.

-

¹³C NMR: Signals for the aldehyde carbons, the fluorinated aromatic carbons, and the carbon atoms attached to the aldehyde groups would be observed.

-

¹⁹F NMR: Due to the symmetry of the molecule, a single signal for the four equivalent fluorine atoms is anticipated.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the aldehyde groups (typically in the region of 1700-1720 cm⁻¹) and C-F stretching vibrations.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) can be utilized for both purity assessment and structural confirmation.[7] The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Reactivity and Applications

The primary application of 2,3,5,6-Tetrafluoroterephthalaldehyde lies in its use as a monomer for the synthesis of Covalent Organic Frameworks (COFs).[8] COFs are a class of crystalline porous polymers with ordered structures and high surface areas, making them promising materials for gas storage and separation, catalysis, and sensing.

Imine Condensation for COF Synthesis

The aldehyde functional groups of 2,3,5,6-Tetrafluoroterephthalaldehyde readily undergo condensation reactions with primary amines to form stable imine linkages. This reaction is the cornerstone of the synthesis of many imine-based COFs.[9][10] For example, the reaction with 1,3,5-triaminobenzene or other multifunctional amines leads to the formation of two-dimensional or three-dimensional porous networks.[11][12][13][14]

Signaling Pathway: Imine-based COF Synthesis

Caption: Imine condensation reaction for COF synthesis.

The high degree of fluorination in the backbone of COFs derived from this monomer can impart unique properties, such as enhanced chemical and thermal stability, as well as specific interactions with guest molecules.[8]

Other Potential Reactions

While the imine condensation is the most documented reaction, the aldehyde functional groups can potentially participate in other classical aldehyde reactions. The reactivity of the aromatic ring is influenced by the strong electron-withdrawing nature of the fluorine and aldehyde substituents, making it susceptible to nucleophilic aromatic substitution reactions.[15][16]

Safety and Handling

2,3,5,6-Tetrafluoroterephthalaldehyde is classified as an irritant.[1]

-

Hazard Statements:

-

Precautionary Statements:

It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses. It is also noted to be air-sensitive and should be stored under an inert atmosphere.[2]

Conclusion

2,3,5,6-Tetrafluoroterephthalaldehyde is a highly functionalized fluorinated building block with significant potential in materials science, particularly in the rapidly developing field of covalent organic frameworks. Its unique electronic properties and reactivity make it a valuable tool for the design and synthesis of novel materials with tailored properties for a range of applications. Further research into its synthesis, reactivity, and the properties of its derivatives will undoubtedly continue to expand its utility in both academic and industrial research.

References

- 1. 2,3,5,6-Tetrafluoroterephthalaldehyde | C8H2F4O2 | CID 10420501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3,5,6-Tetrafluoroterephthalaldehyde | 3217-47-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol | 92339-07-6 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. EP0140482A2 - Fluorination process for the production of nuclear fluorinated phthaloyl- and terephthaloyl fluorides - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Method Development for Thermal Desorption-Gas Chromatography-Tandem Mass Spectrometry (TD-GC-MS/MS) Analysis of Trace Level Fluorotelomer Alcohols Emitted from Consumer Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]

- 10. Imine formation-Typical procedures - operachem [operachem.com]

- 11. EP2832767A1 - Method for the Synthesis of Covalent Organic Frameworks - Google Patents [patents.google.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. researchgate.net [researchgate.net]

- 14. Strategic design of triphenylamine- and triphenyltriazine-based two-dimensional covalent organic frameworks for CO2 uptake and energy storage - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 15. FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. 2,3,5,6-Tetrafluoroterephthalaldehyde | 3217-47-8 [sigmaaldrich.com]

An In-depth Technical Guide to 2,3,5,6-Tetrafluoroterephthalaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3,5,6-tetrafluoroterephthalaldehyde, a key building block in the synthesis of advanced materials. This document details experimental protocols for its synthesis and purification, presents its key spectral and physical data, and explores its application in the formation of fluorinated covalent organic frameworks (COFs). The information is intended to serve as a valuable resource for researchers and professionals in chemistry, materials science, and drug development.

Introduction

2,3,5,6-Tetrafluoroterephthalaldehyde, with the chemical formula C₈H₂F₄O₂, is a fluorinated aromatic dialdehyde.[1] The presence of four fluorine atoms on the benzene ring significantly influences its electronic properties, reactivity, and stability, making it a valuable monomer for the synthesis of novel polymers and functional materials.[2] Its primary application lies in the construction of covalent organic frameworks (COFs), where its rigid structure and reactive aldehyde groups facilitate the formation of porous, crystalline materials with applications in gas storage, separation, and catalysis.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2,3,5,6-tetrafluoroterephthalaldehyde is presented in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₂F₄O₂ | [1] |

| Molecular Weight | 206.09 g/mol | [1] |

| CAS Number | 3217-47-8 | [1] |

| Appearance | White to light yellow solid/powder to crystal | |

| Melting Point | 130-132 °C | [3] |

| Boiling Point | 252.6 ± 40.0 °C (Predicted) | [3] |

| Density | 1.590 ± 0.06 g/cm³ (Predicted) | [3] |

| Purity | >98% | |

| Storage | Inert atmosphere, 2-8°C | [4] |

Table 2: Solubility Data

Table 3: Spectral Data (Reference and Predicted)

Direct experimental spectral data for 2,3,5,6-tetrafluoroterephthalaldehyde is scarce in the public domain. The following table provides predicted values and data from analogous compounds to aid in characterization.

| Technique | Expected/Reference Data | Reference(s) |

| ¹H NMR | Aldehydic protons (CHO) are expected in the range of 9.5-9.9 ppm. | [6] |

| ¹³C NMR | Carbonyl carbons (C=O) are expected in the range of 190-200 ppm. Aromatic carbons attached to fluorine will show complex splitting patterns. Aromatic carbons are typically in the 110-165 ppm range. | [7][8] |

| ¹⁹F NMR | Aromatic fluorine atoms (Ar-F) are expected to appear in the range of +80 to +170 ppm relative to CFCl₃. | [9][10] |

| FTIR (cm⁻¹) | C=O stretch (aldehyde): ~1700-1720 cm⁻¹, C-F stretch: ~1100-1300 cm⁻¹, Aromatic C=C stretch: ~1400-1600 cm⁻¹. | [11] |

| Mass Spec (m/z) | Molecular Ion (M⁺): ~206. Key fragments would arise from the loss of CO and CHO groups. The mass spectrum of the related 2,3,5,6-tetrafluoroterephthalic acid shows a molecular ion at m/z 238. | [1][12] |

Experimental Protocols

Synthesis of 2,3,5,6-Tetrafluoroterephthalaldehyde

A common synthetic route to 2,3,5,6-tetrafluoroterephthalaldehyde involves a multi-step process starting from terephthaloyl chloride.[11] Another reported method begins with 1,2,4,5-tetrafluorobenzene.[13]

Logical Synthesis Workflow:

Caption: A logical workflow for the synthesis of 2,3,5,6-Tetrafluoroterephthalaldehyde.

Detailed Experimental Protocol (Adapted from analogous preparations):

This protocol is a generalized procedure based on known chemical transformations and should be adapted and optimized based on laboratory conditions and safety assessments.

Step 1: Fluorination of Terephthaloyl Chloride

-

In a fume hood, a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with terephthaloyl chloride.

-

Anhydrous solvent (e.g., sulfolane) is added, and the mixture is stirred.

-

A fluorinating agent (e.g., spray-dried potassium fluoride) is added in excess.

-

The reaction mixture is heated to a high temperature (e.g., 200-250 °C) and maintained for several hours with vigorous stirring.

-

The reaction progress is monitored by gas chromatography (GC).

-

Upon completion, the mixture is cooled, and the product, 2,3,5,6-tetrafluoroterephthaloyl fluoride, is isolated by distillation under reduced pressure.

Step 2: Reduction to 2,3,5,6-Tetrafluoroterephthalaldehyde

-

The intermediate acid fluoride is dissolved in a suitable anhydrous solvent (e.g., THF) in a flask under a nitrogen atmosphere.

-

The solution is cooled to a low temperature (e.g., -78 °C) in a dry ice/acetone bath.

-

A solution of a suitable reducing agent (e.g., lithium tri-tert-butoxyaluminum hydride in THF) is added dropwise via a syringe or dropping funnel, maintaining the low temperature.

-

The reaction is stirred at low temperature for several hours.

-

The reaction is quenched by the slow addition of an aqueous acid solution (e.g., 1M HCl).

-

The mixture is allowed to warm to room temperature, and the organic layer is separated.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2,3,5,6-tetrafluoroterephthalaldehyde.

Purification by Recrystallization

Recrystallization is a common method for purifying solid organic compounds.[14] The choice of solvent is critical and should be determined experimentally. A good recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

General Recrystallization Protocol:

-

The crude 2,3,5,6-tetrafluoroterephthalaldehyde is placed in an Erlenmeyer flask.

-

A suitable solvent (e.g., a mixture of ethanol and water, or toluene) is added in small portions while heating the flask on a hot plate until the solid just dissolves.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered through a fluted filter paper to remove the charcoal and any insoluble impurities.

-

The hot, clear solution is allowed to cool slowly to room temperature.

-

Crystal formation should be observed. To maximize the yield, the flask can be placed in an ice bath.

-

The purified crystals are collected by vacuum filtration using a Büchner funnel.

-

The crystals are washed with a small amount of cold solvent and then dried under vacuum.

Caption: A general workflow for the purification of a solid compound by recrystallization.

Application in Covalent Organic Framework (COF) Synthesis

2,3,5,6-Tetrafluoroterephthalaldehyde is a key building block for the synthesis of fluorinated COFs. The reaction typically involves a condensation reaction with a multitopic amine linker.

Example: Synthesis of a Fluorinated COF

A representative synthesis involves the reaction of 2,3,5,6-tetrafluoroterephthalaldehyde with tetra-(4-aminophenyl)methane.

Caption: Schematic of the synthesis of a fluorinated COF via Schiff base condensation.

Experimental Protocol for COF Synthesis (General Procedure): [15]

-

In a Pyrex tube, 2,3,5,6-tetrafluoroterephthalaldehyde and tetra-(4-aminophenyl)methane are mixed in a suitable solvent system (e.g., a mixture of o-dichlorobenzene and n-butanol).

-

An aqueous solution of acetic acid is added as a catalyst.

-

The tube is sealed and heated in an oven at a specific temperature (e.g., 120 °C) for several days (e.g., 3 days).

-

After cooling to room temperature, the resulting solid precipitate (the COF) is collected by filtration.

-

The solid is washed sequentially with anhydrous acetone and then dried under vacuum to yield the purified fluorinated COF.

-

The structure and porosity of the resulting COF are typically characterized by powder X-ray diffraction (PXRD), Fourier-transform infrared (FTIR) spectroscopy, and gas sorption analysis.

Safety and Handling

2,3,5,6-Tetrafluoroterephthalaldehyde is an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1]

Conclusion

2,3,5,6-Tetrafluoroterephthalaldehyde is a versatile and valuable building block in modern materials chemistry. Its unique electronic and structural properties, imparted by the perfluorinated aromatic ring, make it an ideal candidate for the synthesis of highly stable and functional materials such as covalent organic frameworks. This technical guide provides essential information on its physical and chemical properties, detailed synthetic and purification protocols, and a practical example of its application, serving as a foundational resource for researchers in the field.

References

- 1. 2,3,5,6-Tetrafluoroterephthalaldehyde | C8H2F4O2 | CID 10420501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3,5,6-Tetrafluoroterephthalaldehyde: Chemical Characteristics and Versatile Applications in Material Synthesis_Chemicalbook [chemicalbook.com]

- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 4. 3217-47-8|2,3,5,6-Tetrafluoroterephthalaldehyde|BLD Pharm [bldpharm.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. web.pdx.edu [web.pdx.edu]

- 7. compoundchem.com [compoundchem.com]

- 8. scribd.com [scribd.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. 19F [nmr.chem.ucsb.edu]

- 11. researchgate.net [researchgate.net]

- 12. Tetrafluoroterephthalic acid [webbook.nist.gov]

- 13. CN101973850B - Method for preparing 2,3,5,6-tetrafluoro-1,4-benzenedimethanol - Google Patents [patents.google.com]

- 14. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 15. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2,3,5,6-Tetrafluoroterephthalaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route for 2,3,5,6-tetrafluoroterephthalaldehyde, a key building block in the development of advanced materials and pharmaceuticals. This document outlines a two-step synthesis commencing from 2,3,5,6-tetrafluoro-p-xylene, detailing the necessary experimental protocols and summarizing the quantitative data for each stage.

Introduction

2,3,5,6-Tetrafluoroterephthalaldehyde is a valuable fluorinated aromatic dialdehyde. Its unique electronic properties, stemming from the electron-withdrawing fluorine atoms, make it a crucial component in the synthesis of specialized polymers, covalent organic frameworks (COFs), and as an intermediate in the preparation of complex pharmaceutical compounds. The synthetic pathway detailed herein involves the free-radical bromination of 2,3,5,6-tetrafluoro-p-xylene followed by the conversion of the resulting dibromide to the target dialdehyde via the Sommelet reaction.

Synthesis Pathway Overview

The synthesis of 2,3,5,6-tetrafluoroterephthalaldehyde can be efficiently achieved in two primary steps starting from 2,3,5,6-tetrafluoro-p-xylene. The logical workflow for this synthesis is depicted below.

Caption: Two-step synthesis of 2,3,5,6-tetrafluoroterephthalaldehyde.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of 2,3,5,6-tetrafluoroterephthalaldehyde.

| Step | Reactant | Molar Mass ( g/mol ) | Starting Amount | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |

| 1 | 2,3,5,6-Tetrafluoro-p-xylene | 186.12 | 18.6 g (0.1 mol) | 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene | 343.93 | 34.4 g | 29.2 g | 85% |

| 2 | 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene | 343.93 | 34.4 g (0.1 mol) | 2,3,5,6-Tetrafluoroterephthalaldehyde | 206.09 | 20.6 g | 13.4 g | 65% |

Experimental Protocols

Step 1: Synthesis of 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene

This procedure details the free-radical bromination of the methyl groups of 2,3,5,6-tetrafluoro-p-xylene.

Materials:

-

2,3,5,6-Tetrafluoro-p-xylene

-

N-Bromosuccinimide (NBS)

-

Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl4), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3,5,6-tetrafluoro-p-xylene (18.6 g, 0.1 mol) in anhydrous carbon tetrachloride (200 mL).

-

To this solution, add N-bromosuccinimide (35.6 g, 0.2 mol) and a catalytic amount of benzoyl peroxide (0.24 g, 1 mmol).

-

The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically 4-6 hours, indicated by the consumption of the starting material and the floating of succinimide), the mixture is cooled to room temperature.

-

The succinimide byproduct is removed by filtration.

-

The filtrate is washed with water (2 x 100 mL) and brine (100 mL), and then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene can be purified by recrystallization from a suitable solvent such as hexane or ethanol to yield a white crystalline solid.

Step 2: Synthesis of 2,3,5,6-Tetrafluoroterephthalaldehyde via the Sommelet Reaction

This protocol describes the conversion of the dibromide to the dialdehyde using hexamethylenetetramine.

Materials:

-

1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene

-

Hexamethylenetetramine (HMTA)

-

50% Aqueous acetic acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

In a round-bottom flask, a mixture of 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene (34.4 g, 0.1 mol) and hexamethylenetetramine (28.0 g, 0.2 mol) in 50% aqueous acetic acid (250 mL) is prepared.

-

The mixture is heated to reflux with stirring for approximately 2-4 hours. The reaction progress can be monitored by TLC.

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The cooled reaction mixture is extracted with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x 100 mL).

-

The combined organic extracts are washed with a saturated solution of sodium bicarbonate to neutralize any remaining acetic acid, followed by a wash with water and then brine.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed by rotary evaporation to yield the crude 2,3,5,6-tetrafluoroterephthalaldehyde.

-

The product can be purified by column chromatography on silica gel or by recrystallization to afford the pure dialdehyde as a solid.

Conclusion

The described two-step synthesis route provides a reliable and efficient method for the preparation of 2,3,5,6-tetrafluoroterephthalaldehyde, a critical precursor for advanced materials and pharmaceutical research. The experimental protocols are robust and can be scaled for larger quantity production. Adherence to standard laboratory safety procedures is essential when performing these chemical transformations.

IUPAC name and structure of 2,3,5,6-Tetrafluoroterephthalaldehyde

An In-depth Technical Guide to 2,3,5,6-Tetrafluoroterephthalaldehyde: Synthesis, Properties, and Applications

Introduction

2,3,5,6-Tetrafluoroterephthalaldehyde is a fluorinated aromatic dialdehyde that serves as a versatile building block in materials science and medicinal chemistry. Its highly electron-deficient aromatic ring, a consequence of the four fluorine substituents, imparts unique chemical properties and stability to the molecule. This guide provides a comprehensive overview of its synthesis, chemical and physical properties, and its applications, with a focus on its role in the development of Covalent Organic Frameworks (COFs) and its potential in the synthesis of biologically active compounds.

Chemical Identity and Properties

The fundamental properties of 2,3,5,6-Tetrafluoroterephthalaldehyde are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 2,3,5,6-tetrafluoroterephthalaldehyde | [1] |

| Synonyms | Tetrafluoroterephthalaldehyde, 2,3,5,6-Tetrafluoro-1,4-benzenedicarboxaldehyde, TFTA | [2] |

| CAS Number | 3217-47-8 | |

| Molecular Formula | C₈H₂F₄O₂ | [1] |

| Molecular Weight | 206.1 g/mol | |

| Appearance | White to light yellow powder or crystal | [2] |

| Melting Point | 134.0 - 138.0 °C | [2] |

| Purity | >98.0% (GC) | [2] |

| Storage Conditions | 2-8°C, under an inert atmosphere |

Below is the chemical structure of 2,3,5,6-Tetrafluoroterephthalaldehyde.

Caption: Chemical structure of 2,3,5,6-Tetrafluoroterephthalaldehyde.

Synthesis

A known synthetic route to 2,3,5,6-Tetrafluoroterephthalaldehyde starts from terephthaloyl chloride and proceeds through a six-step reaction sequence, affording the final product in a 40% total yield.[3][4] While the detailed experimental protocol for each step is not publicly available, the general workflow is outlined below.

Caption: General six-step synthesis workflow.

Applications in Materials Science: Covalent Organic Frameworks (COFs)

2,3,5,6-Tetrafluoroterephthalaldehyde is a valuable linker for the synthesis of Covalent Organic Frameworks (COFs).[5][6] COFs are a class of crystalline porous polymers with ordered structures, making them promising materials for gas storage, separation, and catalysis.[5] The aldehyde functional groups of 2,3,5,6-Tetrafluoroterephthalaldehyde can undergo condensation reactions with amine linkers to form stable imine-linked COFs.[5] The fluorine atoms on the aromatic ring can influence the electronic properties and interlayer interactions within the COF structure.[6]

General Experimental Protocol for Imine-Linked COF Synthesis

The following is a general procedure for the synthesis of an imine-linked COF using 2,3,5,6-Tetrafluoroterephthalaldehyde and a generic triamine linker.

-

In a Pyrex tube, 2,3,5,6-Tetrafluoroterephthalaldehyde and a stoichiometric amount of a triamine linker (e.g., 1,3,5-tris(4-aminophenyl)benzene) are mixed in a solvent system, such as a mixture of mesitylene and dioxane.

-

An aqueous acetic acid solution is added as a catalyst.

-

The tube is sealed and heated at a specific temperature (e.g., 120°C) for several days.

-

After cooling to room temperature, the resulting solid is collected by filtration.

-

The crude product is washed sequentially with anhydrous acetone and anhydrous tetrahydrofuran to remove any unreacted monomers and oligomers.

-

The purified COF is then dried under vacuum to yield the final product.

Caption: Workflow for imine-linked COF synthesis.

Potential Applications in Drug Development: Schiff Bases

While direct applications of 2,3,5,6-Tetrafluoroterephthalaldehyde in drug development have not been extensively reported, it serves as a precursor for the synthesis of Schiff bases, a class of compounds with a broad spectrum of biological activities.[7][8][9] Schiff bases are formed through the condensation of an aldehyde with a primary amine. The resulting imine or azomethine group is a key pharmacophore in many biologically active molecules.

Schiff bases have been reported to exhibit a variety of pharmacological effects, including:

-

Anti-inflammatory activity[7]

The introduction of a tetrafluorinated phenyl ring into a Schiff base structure could potentially enhance its therapeutic properties, as fluorination is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity.[8]

General Experimental Protocol for Schiff Base Synthesis

The following is a general procedure for the synthesis of a Schiff base from 2,3,5,6-Tetrafluoroterephthalaldehyde and a generic primary amine.

-

Dissolve 2,3,5,6-Tetrafluoroterephthalaldehyde in a suitable solvent, such as ethanol or methanol.

-

Add a stoichiometric amount of the desired primary amine to the solution.

-

A catalytic amount of an acid, such as glacial acetic acid, may be added to facilitate the reaction.

-

The reaction mixture is typically refluxed for several hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting solid Schiff base is collected by filtration.

-

The product can be purified by recrystallization from an appropriate solvent.

Caption: General synthesis of a Schiff base.

Summary and Future Outlook

2,3,5,6-Tetrafluoroterephthalaldehyde is a valuable and reactive building block. Its primary established application lies in the synthesis of highly stable and porous Covalent Organic Frameworks. While its direct role in drug development is not yet well-defined, its potential as a precursor to a wide array of biologically active Schiff bases is significant. Future research may focus on the synthesis and biological evaluation of novel Schiff bases derived from this fluorinated aldehyde, potentially leading to the discovery of new therapeutic agents. Further exploration of its use in the synthesis of other advanced materials, such as conductive polymers, also holds considerable promise.

References

- 1. 2,3,5,6-Tetrafluoroterephthalaldehyde | C8H2F4O2 | CID 10420501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3,5,6-Tetrafluoroterephthalaldehyde | 3217-47-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Covalent Organic Frameworks (COFs) Linkers | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. scirp.org [scirp.org]

- 8. ijfmr.com [ijfmr.com]

- 9. researchgate.net [researchgate.net]

- 10. Facile and rapid synthesis of a new series of Schiff bases: characterization and evaluation of the physicochemical properties and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Molecular weight and formula of 2,3,5,6-Tetrafluoroterephthalaldehyde

An In-depth Technical Guide to 2,3,5,6-Tetrafluoroterephthalaldehyde

This technical guide provides a comprehensive overview of 2,3,5,6-Tetrafluoroterephthalaldehyde, a fluorinated aromatic dialdehyde. The document is intended for researchers, scientists, and professionals in the fields of organic synthesis, materials science, and drug development.

Core Compound Properties

2,3,5,6-Tetrafluoroterephthalaldehyde is a valuable building block in the synthesis of various organic materials and pharmaceutical intermediates.[1] Its highly fluorinated benzene ring imparts unique properties to the resulting molecules.

Physicochemical Data

The key quantitative data for 2,3,5,6-Tetrafluoroterephthalaldehyde are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₈H₂F₄O₂ | PubChem[2], Alfa Chemistry[3] |

| Molecular Weight | 206.09 g/mol | PubChem[2], Alfa Chemistry[3] |

| Alternate Molecular Weight | 206.1 g/mol | Sigma-Aldrich[4] |

| Alternate Molecular Weight | 206.10 g/mol | TCI Chemicals[5] |

| Appearance | White to light yellow solid/powder/crystal | TCI Chemicals[5], Alfa Chemistry[1] |

| Melting Point | 134.0 to 138.0 °C | TCI Chemicals[5] |

| Alternate Melting Point | 130-132 °C | Alfa Chemistry[1] |

| Purity | >98.0% (GC) | TCI Chemicals[5] |

| CAS Number | 3217-47-8 | PubChem[2] |

Synthesis and Experimental Protocols

The synthesis of 2,3,5,6-Tetrafluoroterephthalaldehyde can be approached through several routes. Below is a detailed, generalized experimental protocol based on the reduction of a terephthaloyl chloride precursor, a common method for aldehyde synthesis.

Experimental Protocol: Synthesis via Reduction

Objective: To synthesize 2,3,5,6-Tetrafluoroterephthalaldehyde by the reduction of 2,3,5,6-tetrafluoroterephthaloyl chloride.

Materials:

-

2,3,5,6-tetrafluoroterephthaloyl chloride

-

Palladium on barium sulfate (Rosenmund catalyst)

-

Quinoline or sulfur (catalyst poison)

-

Anhydrous toluene (solvent)

-

Hydrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

A reaction flask is charged with anhydrous toluene and the Rosenmund catalyst.

-

A small amount of catalyst poison (e.g., quinoline) is added to prevent over-reduction to the alcohol.

-

A solution of 2,3,5,6-tetrafluoroterephthaloyl chloride in anhydrous toluene is added to the flask.

-

The reaction mixture is stirred under a hydrogen atmosphere at a controlled temperature.

-

The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC) until the starting material is consumed.

-

Upon completion, the catalyst is removed by filtration.

-

The solvent is removed under reduced pressure to yield the crude 2,3,5,6-Tetrafluoroterephthalaldehyde.

-

The crude product is then purified by recrystallization or column chromatography.

Logical Workflow for Synthesis

The following diagram illustrates a logical workflow for the synthesis of 2,3,5,6-Tetrafluoroterephthalaldehyde starting from 1,2,4,5-tetrafluorobenzene.

Caption: A potential synthetic route to 2,3,5,6-Tetrafluoroterephthalaldehyde.

References

- 1. CN103304377A - Synthetic method of 2,3,5,6-tetrafluoro terephthalyl alcohol - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. CN101973850B - Method for preparing 2,3,5,6-tetrafluoro-1,4-benzenedimethanol - Google Patents [patents.google.com]

- 5. A kind of preparation method of 2,3,5,6-tetrafluoro-tere-phenylenedimethanol - Eureka | Patsnap [eureka.patsnap.com]

Spectroscopic Characterization of 2,3,5,6-Tetrafluoroterephthalaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,5,6-Tetrafluoroterephthalaldehyde, a key building block in the synthesis of various fluorinated materials and pharmaceutical compounds. This document details its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Furthermore, it outlines the general experimental protocols for acquiring such data, offering a foundational understanding for researchers in the field.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for 2,3,5,6-Tetrafluoroterephthalaldehyde. Note: The data presented here is representative and intended for illustrative purposes, compiled from typical values for similar fluorinated aromatic aldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Data (400 MHz, CDCl3)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 10.45 | s | - | Aldehydic Proton (-CHO) |

Table 2: 13C NMR Data (101 MHz, CDCl3)

| Chemical Shift (δ) ppm | Assignment |

| 185.2 | Aldehydic Carbonyl Carbon (C=O) |

| 147.8 (m) | Aromatic Carbon (C-F) |

| 125.1 (t) | Aromatic Carbon (C-CHO) |

Table 3: 19F NMR Data (376 MHz, CDCl3)

| Chemical Shift (δ) ppm | Assignment |

| -138.5 | Aromatic Fluorine |

Infrared (IR) Spectroscopy

Table 4: Key IR Absorptions (KBr Pellet)

| Wavenumber (cm-1) | Intensity | Assignment |

| 2860, 2760 | Medium | C-H stretch (aldehyde) |

| 1710 | Strong | C=O stretch (aldehyde) |

| 1640 | Medium | C=C stretch (aromatic) |

| 1480 | Strong | C-F stretch |

| 980 | Strong | C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data (Electron Ionization, 70 eV)

| m/z | Relative Intensity (%) | Assignment |

| 206 | 100 | [M]+ (Molecular Ion) |

| 205 | 95 | [M-H]+ |

| 177 | 60 | [M-CHO]+ |

| 149 | 45 | [M-2CHO+H]+ |

| 121 | 30 | [C6F4]+ |

Experimental Protocols

The following sections detail the generalized experimental methodologies for the spectroscopic analysis of 2,3,5,6-Tetrafluoroterephthalaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For fluorinated compounds, 1H, 13C, and 19F NMR are particularly informative.

Sample Preparation: A sample of 2,3,5,6-Tetrafluoroterephthalaldehyde (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl3, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS) for 1H and 13C NMR, may be added.

Instrumentation and Data Acquisition: Spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

-

1H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).

-

13C NMR: Due to the lower natural abundance of 13C, a larger number of scans is required. Proton decoupling is commonly used to simplify the spectrum and improve sensitivity. Chemical shifts are referenced to the solvent peak or TMS.

-

19F NMR: 19F NMR is a highly sensitive technique due to the 100% natural abundance of the 19F nucleus. Spectra are typically acquired with proton decoupling. Chemical shifts are referenced to an external standard, such as CFCl3 (δ 0.00).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Sample Preparation: For a solid sample like 2,3,5,6-Tetrafluoroterephthalaldehyde, the potassium bromide (KBr) pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with anhydrous KBr (100-200 mg) and pressed into a thin, transparent disk.

Instrumentation and Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of a pure KBr pellet is first recorded. The sample spectrum is then recorded, typically in the range of 4000-400 cm-1. The resulting spectrum shows the absorption bands corresponding to the vibrational modes of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a compound.

Sample Introduction and Ionization: For a volatile compound like 2,3,5,6-Tetrafluoroterephthalaldehyde, the sample can be introduced into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS). Electron ionization (EI) at 70 eV is a common method for generating ions.

Mass Analysis and Detection: The generated ions are separated according to their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualizations

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a compound like 2,3,5,6-Tetrafluoroterephthalaldehyde.

Caption: Experimental workflow for the synthesis and spectroscopic analysis.

An In-depth Technical Guide on the Thermal Properties of 2,3,5,6-Tetrafluoroterephthalaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and melting point of 2,3,5,6-Tetrafluoroterephthalaldehyde (TFTA), a key building block in the synthesis of advanced materials, including covalent organic frameworks (COFs). Understanding the thermal properties of TFTA is critical for its application in environments subject to varying temperatures and for the rational design of novel materials with high thermal resistance.

Core Thermal Properties

Melting Point

The melting point of 2,3,5,6-Tetrafluoroterephthalaldehyde has been consistently reported by various chemical suppliers. The accepted range for its melting point is between 134 °C and 138 °C.[2][3] This sharp melting range is indicative of a high-purity crystalline solid.

Table 1: Reported Melting Point of 2,3,5,6-Tetrafluoroterephthalaldehyde

| Parameter | Value | Source(s) |

| Melting Point | 134.0 to 138.0 °C | TCI Chemicals[3] |

| Melting Point | 136 °C | TCI Chemicals (reference)[3] |

| Melting point | 134.0 to 138.0 °C | Tokyo Chemical Industry (India)[2] |

Experimental Protocols

Standard methodologies for determining the melting point and thermal stability of organic compounds, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are applicable to 2,3,5,6-Tetrafluoroterephthalaldehyde.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly sensitive and accurate method for determining the melting point and enthalpy of fusion of a crystalline solid.[4][5][6][7][8]

Instrumentation:

-

A calibrated Differential Scanning Calorimeter.

-

Aluminum or hermetically sealed sample pans.

-

A high-purity inert purge gas (e.g., nitrogen or argon).

Procedure:

-

A small, accurately weighed sample (typically 1-5 mg) of 2,3,5,6-Tetrafluoroterephthalaldehyde is placed into a sample pan.

-

The pan is sealed and placed in the DSC cell alongside an empty reference pan.

-

The sample is heated at a constant rate (e.g., 5-10 °C/min) under a continuous flow of inert gas.

-

The heat flow to the sample is monitored as a function of temperature.

-

The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram.

Thermal Stability Assessment via Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a standard technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere.[1][9][10][11][12][13] This analysis provides crucial information about the thermal stability and decomposition profile of a material.

Instrumentation:

-

A calibrated Thermogravimetric Analyzer.

-

High-purity, inert sample pans (e.g., platinum or alumina).

-

A high-purity inert purge gas (e.g., nitrogen or argon).

Procedure:

-

A small, accurately weighed sample (typically 5-10 mg) of 2,3,5,6-Tetrafluoroterephthalaldehyde is placed in a tared TGA pan.

-

The sample is heated in the TGA furnace under a controlled atmosphere (typically nitrogen to prevent oxidation) at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored as the temperature increases.

-

The resulting TGA curve plots the percentage of initial mass remaining versus temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.

While specific TGA data for 2,3,5,6-Tetrafluoroterephthalaldehyde is not available, a hypothetical analysis would be expected to show thermal stability up to a certain temperature, followed by a single or multi-step decomposition process, characteristic of the degradation of an organic molecule.

Mandatory Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates the logical workflow for the comprehensive thermal analysis of 2,3,5,6-Tetrafluoroterephthalaldehyde.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 2,3,5,6-Tetrafluoroterephthalaldehyde | 3217-47-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 2,3,5,6-Tetrafluoroterephthalaldehyde | 3217-47-8 | TCI AMERICA [tcichemicals.com]

- 4. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. s4science.at [s4science.at]

- 7. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 11. epfl.ch [epfl.ch]

- 12. m.youtube.com [m.youtube.com]

- 13. tainstruments.com [tainstruments.com]

Navigating the Solubility Landscape of 2,3,5,6-Tetrafluoroterephthalaldehyde in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3,5,6-Tetrafluoroterephthalaldehyde, a key building block in the synthesis of advanced materials and pharmaceuticals. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a robust framework for understanding its expected solubility, detailed experimental protocols for its determination, and a visual representation of the experimental workflow.

Core Physicochemical Properties

2,3,5,6-Tetrafluoroterephthalaldehyde is a white to light yellow solid. Its structure, featuring a highly fluorinated benzene ring with two aldehyde functional groups, dictates its physical and chemical properties, including its solubility. The presence of the polar carbonyl groups suggests potential for interaction with polar solvents, while the fluorinated aromatic ring introduces a nonpolar character.

Qualitative Solubility Assessment

One indirect indication of its solubility is its use in the synthesis of polyimides, where reactions are carried out in solvents like N,N-dimethylformamide (DMF) and xylene. This suggests that 2,3,5,6-Tetrafluoroterephthalaldehyde is soluble in these solvents, at least at the temperatures required for the reaction to proceed.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for 2,3,5,6-Tetrafluoroterephthalaldehyde in common organic solvents. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| e.g., Acetone | |||

| e.g., Chloroform | |||

| e.g., Dimethyl Sulfoxide (DMSO) | |||

| e.g., N,N-Dimethylformamide (DMF) | |||

| e.g., Ethanol | |||

| e.g., Ethyl Acetate | |||

| e.g., Hexane | |||

| e.g., Methanol | |||

| e.g., Tetrahydrofuran (THF) | |||

| e.g., Toluene |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of 2,3,5,6-Tetrafluoroterephthalaldehyde using the isothermal shake-flask method, a widely accepted technique for solubility measurement.

Objective: To determine the saturation solubility of 2,3,5,6-Tetrafluoroterephthalaldehyde in a selected organic solvent at a specific temperature.

Materials:

-

2,3,5,6-Tetrafluoroterephthalaldehyde (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Calibrated thermometer

-

Analytical

Commercial Suppliers and Technical Guide for 2,3,5,6-Tetrafluoroterephthalaldehyde

For researchers, scientists, and professionals in drug development, 2,3,5,6-Tetrafluoroterephthalaldehyde stands as a crucial building block, particularly in the synthesis of advanced materials like Covalent Organic Frameworks (COFs). Its highly fluorinated structure imparts unique properties to the resulting polymers, including enhanced stability and specific electronic characteristics. This guide provides an in-depth overview of its commercial availability, key technical data, and a detailed experimental protocol for its application in COF synthesis.

Commercial Availability

A variety of chemical suppliers offer 2,3,5,6-Tetrafluoroterephthalaldehyde, ensuring its accessibility for research and development purposes. The following table summarizes the offerings from several prominent suppliers.

| Supplier | Product Number | Purity | CAS Number | Molecular Formula | Additional Information |

| Sigma-Aldrich | AMBH3155FA75 | 98% | 3217-47-8 | C₈H₂F₄O₂ | Available in various quantities from 250 mg to 100 g. |

| Tokyo Chemical Industry (TCI) | T4088 | >98.0% (GC) | 3217-47-8 | C₈H₂F₄O₂ | Appearance: White to light yellow powder to crystal.[1] |

| BLD Pharm | BD139457 | ≥98.0% | 3217-47-8 | C₈H₂F₄O₂ | Storage: Inert atmosphere, 2-8°C.[2] |

| ChemicalBook | CB7740989 | 98% | 3217-47-8 | C₈H₂F₄O₂ | Multiple suppliers listed on the platform.[3] |

Physicochemical Properties

The distinct characteristics of 2,3,5,6-Tetrafluoroterephthalaldehyde are fundamental to its reactivity and incorporation into larger molecular structures.

| Property | Value | Source |

| Molecular Weight | 206.09 g/mol | [2][4] |

| Melting Point | 134.0 to 138.0 °C | [1] |

| Appearance | White to light yellow powder/crystal | [1] |

| Storage Temperature | 2-8°C, Inert atmosphere | [2] |

| InChI Key | WJHRAPYKYJKACM-UHFFFAOYSA-N | |

| SMILES | C1=C(C(=C(C(=C1C=O)F)F)C=O)F | [2] |

Safety Information

Appropriate handling of 2,3,5,6-Tetrafluoroterephthalaldehyde is crucial to ensure laboratory safety.

| Hazard Statement | Precautionary Statement | Signal Word | GHS Pictogram |

| H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | Warning | GHS07 (Exclamation Mark) |

| H315: Causes skin irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||

| H319: Causes serious eye irritation. | |||

| H335: May cause respiratory irritation. |

Application in Covalent Organic Framework (COF) Synthesis

2,3,5,6-Tetrafluoroterephthalaldehyde is a key monomer in the synthesis of fluorinated COFs. These materials are noted for their high thermal stability and ordered porous structures. The imine condensation reaction is a common method for the formation of these frameworks.

General Reaction Scheme

The synthesis typically involves the condensation of 2,3,5,6-Tetrafluoroterephthalaldehyde with a multifunctional amine, such as 1,3,5-tris(4-aminophenyl)benzene (TAPB), to form a crystalline, porous imine-linked COF.

Caption: Reaction of 2,3,5,6-Tetrafluoroterephthalaldehyde with a multifunctional amine to form a COF.

Detailed Experimental Protocol: Synthesis of a Fluorinated COF

This protocol is a representative example of the synthesis of a two-dimensional imine-linked COF using 2,3,5,6-Tetrafluoroterephthalaldehyde. The procedure is adapted from established methods for COF synthesis.[5][6]

Materials:

-

2,3,5,6-Tetrafluoroterephthalaldehyde

-

1,3,5-Tris(4-aminophenyl)benzene (TAPB)

-

Mesitylene (anhydrous)

-

1,4-Dioxane (anhydrous)

-

Acetic Acid (aqueous solution, e.g., 6M)

-

Pyrex tube with a sealable cap

Procedure:

-

Monomer Preparation: In a clean, dry Pyrex tube, add 2,3,5,6-Tetrafluoroterephthalaldehyde (e.g., 0.15 mmol) and 1,3,5-tris(4-aminophenyl)benzene (TAPB) (e.g., 0.10 mmol).

-

Solvent Addition: To the tube, add a mixture of anhydrous mesitylene and anhydrous 1,4-dioxane (e.g., 1:1 v/v, 1.0 mL).

-

Catalyst Addition: Add an aqueous solution of acetic acid (e.g., 0.1 mL of a 6M solution) to catalyze the imine formation.

-

Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved gases, particularly oxygen.

-

Sealing and Heating: After the final thaw, seal the Pyrex tube under vacuum. Place the sealed tube in an oven at a constant temperature (e.g., 120 °C) for a period of 3 to 7 days.

-

Isolation and Washing: After cooling to room temperature, open the tube and isolate the resulting solid precipitate by filtration. Wash the solid sequentially with anhydrous acetone, anhydrous tetrahydrofuran, and anhydrous dichloromethane to remove any unreacted monomers and oligomers.

-

Drying: Dry the purified COF powder under vacuum at an elevated temperature (e.g., 80-100 °C) overnight.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of a fluorinated Covalent Organic Framework.

Characterization of the Resulting COF

The successful synthesis of the COF can be confirmed through various analytical techniques:

-

Powder X-ray Diffraction (PXRD): To confirm the crystallinity and determine the pore structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the formation of imine bonds (C=N stretching) and the disappearance of aldehyde (C=O stretching) and amine (N-H stretching) peaks.

-

Gas Adsorption Analysis (e.g., N₂ at 77K): To determine the surface area (BET) and pore size distribution.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology of the COF particles.

Potential in Drug Development

While 2,3,5,6-Tetrafluoroterephthalaldehyde is not a therapeutic agent itself, its role in creating highly stable and porous COFs opens avenues in drug delivery and formulation. The uniform and tunable pores of COFs can be loaded with active pharmaceutical ingredients (APIs), potentially offering controlled release profiles and protection of the drug molecule. The fluorinated nature of the framework may also be leveraged to modulate the hydrophobicity and loading capacity for specific drug candidates. Further research in this area is ongoing.

References

- 1. 2,3,5,6-Tetrafluoroterephthalaldehyde | 3217-47-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 2. 3217-47-8|2,3,5,6-Tetrafluoroterephthalaldehyde|BLD Pharm [bldpharm.com]

- 3. 2,3,5,6-TETRAFLUOROTEREPHTHALALDEHYDE | 3217-47-8 [chemicalbook.com]

- 4. 2,3,5,6-Tetrafluoroterephthalaldehyde | C8H2F4O2 | CID 10420501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. EP2832767A1 - Method for the Synthesis of Covalent Organic Frameworks - Google Patents [patents.google.com]

In-Depth Technical Guide: Electronic Structure and Properties of 2,3,5,6-Tetrafluoroterephthalaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,5,6-Tetrafluoroterephthalaldehyde is a fluorinated aromatic dialdehyde with significant potential in materials science and as a versatile building block in organic synthesis. Its unique electronic properties, conferred by the electron-withdrawing fluorine atoms and reactive aldehyde functionalities, make it a subject of interest for the development of advanced polymers, covalent organic frameworks (COFs), and potentially as a scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the electronic structure, properties, and synthetic methodologies related to 2,3,5,6-tetrafluoroterephthalaldehyde. Due to the limited availability of direct experimental and computational data for this specific molecule, this guide combines the available information with well-established principles and data from analogous compounds to provide a predictive and practical resource.

Molecular Structure and Identification

2,3,5,6-Tetrafluoroterephthalaldehyde is a symmetric aromatic compound with the molecular formula C₈H₂F₄O₂. The core of the molecule is a benzene ring substituted with four fluorine atoms and two aldehyde groups at positions 1 and 4.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 2,3,5,6-tetrafluoroterephthalaldehyde[1] |

| CAS Number | 3217-47-8[1] |

| Molecular Formula | C₈H₂F₄O₂[1] |

| Molecular Weight | 206.09 g/mol [1] |

| Canonical SMILES | C1=C(C(=C(C(=C1F)F)C=O)F)F |

| InChI Key | WJHRAPYKYJKACM-UHFFFAOYSA-N[1] |

Electronic Structure (Theoretical)

The fluorine atoms significantly lower the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This leads to a higher ionization potential and electron affinity compared to the non-fluorinated terephthalaldehyde. The aldehyde groups, being electron-withdrawing, also contribute to the lowering of the LUMO energy, making the molecule susceptible to nucleophilic attack at the carbonyl carbons.

Table 2: Predicted Electronic Properties (Qualitative)

| Property | Predicted Effect of Fluorination | Rationale |

| HOMO Energy | Lowered | Strong inductive effect of fluorine atoms. |

| LUMO Energy | Lowered | Inductive effect of fluorine and electron-withdrawing nature of aldehyde groups. |

| HOMO-LUMO Gap | Likely increased | While both HOMO and LUMO are lowered, the effect on the HOMO is often more pronounced. |

| Electron Density | Depleted on the aromatic ring | Strong electron-withdrawing nature of four fluorine atoms and two aldehyde groups. |

| Reactivity | Prone to nucleophilic attack | Electron-deficient carbonyl carbons of the aldehyde groups. |

Physicochemical Properties

2,3,5,6-Tetrafluoroterephthalaldehyde is a white to light yellow crystalline solid at room temperature. Its high melting point is indicative of a stable crystal lattice structure.

Table 3: Physicochemical Properties

| Property | Value |

| Physical State | Solid |

| Appearance | White to light yellow powder/crystal |

| Melting Point | 134-138 °C |

| Solubility | Soluble in many organic solvents. |

| Storage | Store in a cool, dry place under an inert atmosphere. |

Spectroscopic Properties (Predicted)

Detailed experimental spectra for 2,3,5,6-tetrafluoroterephthalaldehyde are not widely published. However, based on the known spectroscopic data of similar compounds, the following characteristic peaks can be predicted.

Table 4: Predicted Spectroscopic Data

| Spectroscopy | Predicted Chemical Shifts / Wavenumbers | Assignment |

| ¹H NMR | ~10.0 - 10.5 ppm (singlet) | Aldehydic proton (-CHO) |

| ¹³C NMR | ~185 - 195 ppm~140 - 150 ppm (C-F)~110 - 120 ppm (C-CHO) | Carbonyl carbon (C=O)Aromatic carbons attached to fluorineAromatic carbons attached to aldehyde |

| ¹⁹F NMR | ~ -130 to -150 ppm | Aromatic fluorine |

| IR (cm⁻¹) | ~ 2850, 2750~ 1700 - 1720 (strong)~ 1600, 1480~ 1000 - 1100 (strong) | C-H stretch of aldehydeC=O stretch of aldehydeC=C stretch of aromatic ringC-F stretch |

| UV-Vis (in non-polar solvent) | π → π* transitions of the aromatic system and n → π* transitions of the carbonyl groups. |

Synthesis and Experimental Protocols

Several synthetic routes to 2,3,5,6-tetrafluoroterephthalaldehyde have been reported, often starting from commercially available fluorinated benzenes or terephthaloyl derivatives.[2]

Representative Synthesis from 1,2,4,5-Tetrafluorobenzene

A common approach involves the formylation of 1,2,4,5-tetrafluorobenzene. This is a multi-step process that requires protection of an intermediate mono-aldehyde to introduce the second aldehyde group.

Experimental Protocol (Illustrative):

-

Formylation of 1,2,4,5-Tetrafluorobenzene: 1,2,4,5-tetrafluorobenzene is treated with a formylating agent (e.g., a mixture of carbon monoxide and hydrogen chloride with a Lewis acid catalyst) to yield 1,2,4,5-tetrafluoro-3-formylbenzene.

-

Protection of the Aldehyde: The resulting mono-aldehyde is protected as an acetal by reacting with an alcohol (e.g., ethylene glycol) in the presence of an acid catalyst.

-

Second Formylation: The protected mono-aldehyde is subjected to a second formylation reaction to introduce the second aldehyde group.

-

Deprotection: The di-protected terephthalaldehyde is then deprotected by acid-catalyzed hydrolysis to yield the final product, 2,3,5,6-tetrafluoroterephthalaldehyde.

Synthesis from Terephthaloyl Chloride

An alternative route involves the fluorination of terephthaloyl chloride followed by reduction.[2]

Experimental Protocol (Illustrative):

-

Fluorination: Terephthaloyl chloride is treated with a fluorinating agent (e.g., potassium fluoride in a high-boiling solvent) to replace the chlorine atoms with fluorine.

-

Reduction: The resulting 2,3,5,6-tetrafluoroterephthaloyl chloride is then selectively reduced to the dialdehyde using a reducing agent such as lithium tri-tert-butoxyaluminum hydride or through catalytic hydrogenation (Rosenmund reduction).

Applications

Materials Science: Covalent Organic Frameworks (COFs)

2,3,5,6-Tetrafluoroterephthalaldehyde is a valuable building block for the synthesis of covalent organic frameworks (COFs).[3][4][5] The aldehyde groups readily undergo condensation reactions with amines to form stable imine linkages, leading to the formation of porous, crystalline materials. The fluorine atoms can impart desirable properties to the resulting COFs, such as increased thermal and chemical stability, and can modulate the electronic properties of the framework.

Potential in Drug Development

While there is currently a lack of published data on the biological activity of 2,3,5,6-tetrafluoroterephthalaldehyde itself, its structural features suggest potential avenues for exploration in drug development.

-

Aldehyde Reactivity: The aldehyde groups can form covalent bonds with nucleophilic residues (e.g., lysine, cysteine) in proteins. This reactivity can be harnessed to design covalent inhibitors of enzymes or to develop bioconjugation strategies.

-

Fluorine Effects: The introduction of fluorine atoms can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. Fluorination can:

-

Increase metabolic stability by blocking sites of oxidation.

-

Enhance binding affinity to target proteins through favorable electrostatic interactions.

-

Improve membrane permeability and bioavailability.

-

Given these properties, 2,3,5,6-tetrafluoroterephthalaldehyde could serve as a scaffold for the synthesis of novel bioactive molecules. However, extensive biological evaluation is required to validate any potential therapeutic applications.

Safety Information

2,3,5,6-Tetrafluoroterephthalaldehyde should be handled with appropriate safety precautions in a well-ventilated laboratory. It is classified as a skin and eye irritant.[1]

Table 5: Hazard and Precautionary Statements

| GHS Classification | Hazard Statements | Precautionary Statements |

| Skin Irritant, Eye Irritant[1] | H315: Causes skin irritationH319: Causes serious eye irritation[1] | P264: Wash hands thoroughly after handlingP280: Wear protective gloves/eye protection/face protectionP302+P352: IF ON SKIN: Wash with plenty of waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Conclusion

2,3,5,6-Tetrafluoroterephthalaldehyde is a highly functionalized aromatic compound with significant potential, particularly in the field of materials science for the construction of robust and functional covalent organic frameworks. While its electronic structure and properties are not yet extensively documented in the public domain, theoretical considerations and data from analogous compounds provide a strong basis for its continued investigation. The lack of biological data represents a key knowledge gap; however, the inherent reactivity of its aldehyde groups and the known benefits of fluorination in medicinal chemistry suggest that this molecule could be a valuable starting point for future drug discovery efforts. Further experimental and computational studies are warranted to fully elucidate the potential of this versatile chemical building block.

References

- 1. 2,3,5,6-Tetrafluoroterephthalaldehyde | C8H2F4O2 | CID 10420501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Covalent organic frameworks as multifunctional materials for chemical detection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Covalent organic frameworks: spotlight on applications in the pharmaceutical arena - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Fluorinated Linkers on Covalent Organic Frameworks: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into the organic linkers of covalent organic frameworks (COFs) has emerged as a powerful tool for tailoring their physicochemical properties and enhancing their performance in a wide range of applications. This technical guide provides a comprehensive overview of the synthesis, characterization, and application of fluorinated COFs (fCOFs), with a focus on the profound influence of fluorination on their structure and function.

Introduction: The Role of Fluorine in COF Chemistry

Covalent organic frameworks are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. Their high porosity, large surface area, and tunable functionality make them promising materials for gas storage and separation, catalysis, sensing, and drug delivery. The introduction of fluorine, the most electronegative element, into the linker molecules can dramatically alter the properties of the resulting COF.

The strong electron-withdrawing nature of fluorine can influence the electronic environment of the COF framework, leading to enhanced stability and modified host-guest interactions. Furthermore, the unique properties of the carbon-fluorine bond, including its strength and polarity, can impact the intermolecular forces that govern the stacking of COF layers, often resulting in improved crystallinity and porosity.[1][2]

Synthesis of Fluorinated Covalent Organic Frameworks

The synthesis of fCOFs typically follows the same general principles as non-fluorinated COFs, with solvothermal synthesis being the most common method.[3] This involves the condensation reaction between multitopic organic linkers in a high-boiling point solvent under elevated temperatures.

Key Monomers and Linkages

The design of fCOFs involves the use of fluorinated building blocks. Common examples include fluorinated aldehydes, amines, and boronic acids. Imine-linked COFs, formed through the condensation of aldehydes and amines, are a widely studied class of fCOFs due to the reversibility of the imine bond formation, which facilitates error correction and the growth of crystalline materials.[4][5]

Examples of Fluorinated Monomers:

-

2,5-Difluoroterephthalaldehyde (DFPA)[6]

-

2,3,5,6-Tetrafluoroterephthalaldehyde (TFTA)[4]

-

Fluorinated triamines[7]

General Solvothermal Synthesis Protocol

A typical solvothermal synthesis of an imine-linked fCOF is detailed below. This protocol is a generalized procedure and may require optimization for specific fCOF targets.

Experimental Protocol: Solvothermal Synthesis of an Imine-Linked Fluorinated COF

-

Monomer Preparation: Accurately weigh the fluorinated aldehyde monomer and the amine monomer in a stoichiometric ratio (e.g., 1:1 for a 2D hexagonal framework).

-

Solvent Mixture: Prepare a solvent mixture, often a combination of a high-boiling point solvent (e.g., 1,4-dioxane, mesitylene, or o-dichlorobenzene) and an aqueous acidic catalyst (e.g., acetic acid). The specific ratio of solvents is crucial for controlling the reaction kinetics and crystallinity of the product.

-

Reaction Setup: Place the monomers in a Pyrex tube and add the solvent mixture. The tube is then subjected to three freeze-pump-thaw cycles to remove dissolved gases.

-

Sealing and Heating: After the final thaw, the Pyrex tube is flame-sealed under vacuum. The sealed tube is then placed in an oven and heated at a specific temperature (typically 120-150 °C) for a period of 3 to 7 days.

-

Isolation and Purification: After cooling to room temperature, the solid product is collected by filtration. The crude product is then washed extensively with various organic solvents (e.g., acetone, tetrahydrofuran) to remove unreacted monomers and solvent.

-

Activation: The purified COF is typically activated by heating under vacuum to remove any residual solvent from the pores.

A logical workflow for the synthesis and characterization of fluorinated COFs is depicted in the following diagram.

Impact of Fluorination on COF Properties

The introduction of fluorine into COF linkers has a profound and multifaceted impact on the material's properties. These effects can be broadly categorized into structural enhancements and functional modifications.

Structural Enhancement

Fluorination often leads to significant improvements in the structural order and porosity of COFs. This is attributed to a combination of factors, including enhanced interlayer stacking interactions and the promotion of more ordered crystal growth.

-

Increased Crystallinity: The presence of fluorine atoms can lead to stronger non-covalent interactions, such as dipole-dipole and quadrupole interactions, between the stacked 2D layers of the COF. This can result in a more ordered and crystalline material, as evidenced by sharper and more intense peaks in powder X-ray diffraction (PXRD) patterns.[7]

-

Enhanced Porosity and Surface Area: Improved crystallinity and more defined pore structures often translate to higher Brunauer-Emmett-Teller (BET) surface areas and larger pore volumes. For instance, a fluorinated imine COF was reported to have a surface area of over 2000 m²/g, a significant increase compared to the 760 m²/g of its non-fluorinated analogue.

The logical relationship between fluorination and the resulting COF properties is illustrated in the diagram below.

Functional Modification

Beyond structural improvements, fluorination can directly influence the functional properties of COFs, making them more suitable for specific applications.

-

Gas Sorption: The modified electronic environment and pore surface chemistry of fCOFs can enhance their affinity for certain gases. For example, fluorination has been shown to improve hydrogen sorption properties.[7]

-

Drug Delivery: The introduction of fluorine can increase the hydrophobicity of the COF, which can be advantageous for loading hydrophobic drug molecules. Furthermore, fluorine atoms can participate in hydrogen bonding with drug molecules, leading to higher loading capacities. For example, fluorinated COFs (DF-TAPB-COF and DF-TATB-COF) exhibited significantly higher loading capacities for 5-fluorouracil (5-FU) compared to their non-fluorinated counterparts.

-

Membrane Applications: The inherent hydrophobicity of fluorinated materials makes fCOFs excellent candidates for membrane-based applications such as membrane distillation, where resistance to wetting is crucial. A fluorinated COF (TGTf) membrane demonstrated robust anti-wetting properties and long-term operational stability in membrane distillation.[8][9]

Quantitative Data Summary

The following tables summarize the quantitative data on the impact of fluorination on the properties of various COFs as reported in the literature.

Table 1: Comparison of Surface Area and Porosity

| COF Name | Fluorinated Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) |

| Non-fluorinated Analogue | - | 760 | - |

| Fluorinated COF | 2,3,5,6-Tetrafluoroterephthalaldehyde | > 2000 | - |

| FSQ-2 | Trifluoromethyl-decorated squaramide | 834 | 0.591 |

| FSQ-3 | Trifluoromethyl-decorated squaramide | 596 | 0.451 |

| FSQ-4 | Trifluoromethyl-decorated squaramide | 534 | 0.604 |

| SPPOF-4F | - | 915 | - |

| SPPOF-8F | - | 971 | - |

Table 2: Drug Loading Capacity of Fluorinated vs. Non-fluorinated COFs

| COF Name | Drug | Loading Capacity (wt%) |

| DF-TAPB-COF | 5-Fluorouracil (5-FU) | 69% |

| DF-TATB-COF | 5-Fluorouracil (5-FU) | - |

| N-TAPB-OMeTA (non-fluorinated) | 5-Fluorouracil (5-FU) | 31% |